Tris(3-ethylphenyl) phosphate

Description

It belongs to the aryl-substituted OPEs, a class of compounds widely used as flame retardants, plasticizers, and lubricants in industrial and consumer products. Patent records indicate significant industrial interest, with 35 patents referencing its use .

Properties

CAS No. |

52736-14-8 |

|---|---|

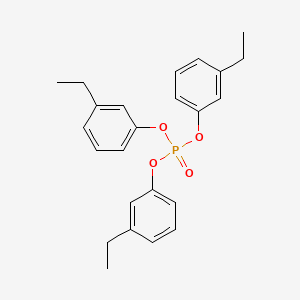

Molecular Formula |

C24H27O4P |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

tris(3-ethylphenyl) phosphate |

InChI |

InChI=1S/C24H27O4P/c1-4-19-10-7-13-22(16-19)26-29(25,27-23-14-8-11-20(5-2)17-23)28-24-15-9-12-21(6-3)18-24/h7-18H,4-6H2,1-3H3 |

InChI Key |

QZWWNNQRBSJVLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CC)OC3=CC=CC(=C3)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-ethylphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 3-ethylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+3C8H10O→(C8H10O)3PO+3HCl

The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 3-ethylphenol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tris(3-ethylphenyl) phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Reduction: Under specific conditions, it can be reduced to form phosphine derivatives.

Substitution: The ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(3-ethylphenyl) phosphate is used as a flame retardant in the production of plastics and polymers. Its ability to inhibit combustion makes it valuable in enhancing the fire resistance of materials.

Biology: In biological research, this compound is used as a model compound to study the effects of organophosphates on enzyme activity and cellular processes.

Medicine: While not directly used as a drug, this compound is studied for its potential effects on human health, particularly its impact on the nervous system due to its structural similarity to other organophosphates.

Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the manufacturing of flexible PVC products. It enhances the flexibility and durability of the materials.

Mechanism of Action

Mechanism: Tris(3-ethylphenyl) phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.

Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition disrupts normal neurotransmission and can lead to neurotoxic effects.

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Key differences in molecular structure and physicochemical properties influence environmental behavior and toxicity:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log Kow<sup>a</sup> | Water Solubility (mg/L) | Primary Uses |

|---|---|---|---|---|---|

| Tris(3-ethylphenyl) phosphate | C24H27O4P | 410.16 | ~5.5 (estimated) | Low (similar to TPhP) | Flame retardant, plasticizer |

| Triphenyl phosphate (TPhP) | C18H15O4P | 326.28 | 4.59 | 1.9 | Plastics, electronics |

| Tricresyl phosphate (TCP) | C21H21O4P | 368.36 | 5.1–7.2 | 0.1–1.0 | Hydraulic fluids, lubricants |

| Tris(2-chloroethyl) phosphate (TCEP) | C6H12Cl3O4P | 285.49 | 1.78 | 7,820 | Foams, coatings |

| Tris(2-ethylhexyl) phosphate (TEHP) | C24H51O4P | 434.63 | 9.2 | 0.003 | Plasticizer, flame retardant |

Higher values suggest greater lipid affinity.

Key Observations :

Environmental Persistence and Degradation

Microbial degradation efficiency varies significantly across OPEs:

| Compound | Degradation Efficiency (4 days) | Key Degradation Pathways |

|---|---|---|

| This compound | Not reported | Likely esterase-mediated hydrolysis |

| TPhP | 99.8% | Phosphotriester cleavage |

| TCP | 91.9% | Phosphotriester cleavage |

| TDCPP | 16.5% | Partial dechlorination |

| TCEP | 22.0% | Partial dechlorination |

Sources : Mixed microbial consortia (e.g., YC-BJ1) degrade TPhP and TCP efficiently via ester bond hydrolysis, while chlorinated OPEs resist degradation due to stable C-Cl bonds . Bacillus pacificus degrades TCP to 96.1% in 9 days but struggles with TCEP (23–34% degradation) .

Toxicity Profiles

| Compound | Key Toxic Effects | Model System |

|---|---|---|

| This compound | Limited data; likely hepatotoxic | Inferred from structural analogs |

| TEHP | Liver necrosis, bronchiolitis, testicular atrophy | Rats (28-day exposure) |

| TDCPP | Cytotoxicity, thyroid disruption | Avian hepatocytes |

| TCEP | Suspected carcinogen (under EPA review) | Human health risk assessments |

Mechanistic Insights :

Environmental Occurrence and Human Exposure

Exposure Risks :

Regulatory Status and Industrial Use

| Compound | Regulatory Status | Patent Activity |

|---|---|---|

| This compound | Not explicitly regulated | 35 patents |

| TCEP | Under EPA risk evaluation (2020) | 160 patents |

| TCP | Assessed for neurotoxicity by US EPA | 4267 patents |

| TBPP | Potential substitute in complex articles | 14 patents |

Trends : Chlorinated OPEs (TCEP, TDCPP) face stricter scrutiny due to persistence and toxicity, driving interest in aryl-substituted alternatives like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.